molecular formula C7H7NO3 B1355217 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 66909-28-2

4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1355217
CAS No.: 66909-28-2
M. Wt: 153.14 g/mol
InChI Key: CXTGOSOLYGNUHA-UHFFFAOYSA-N
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Description

4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is also known by its IUPAC name, 6-hydroxy-4-methylnicotinic acid . This compound is a derivative of pyridine and is characterized by the presence of a carboxylic acid group, a ketone group, and a methyl group attached to the pyridine ring.

Biochemical Analysis

Biochemical Properties

4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acid receptors and enzymes involved in oxidative stress responses . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidative stress-related enzymes, thereby reducing cellular damage . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as reducing oxidative stress and inflammation . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses.

Preparation Methods

The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves . The reaction yields higher product amounts when methyl 3-aryl-3-oxopropanoates are used compared to ethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTGOSOLYGNUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220620
Record name 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-28-2
Record name 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66909-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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